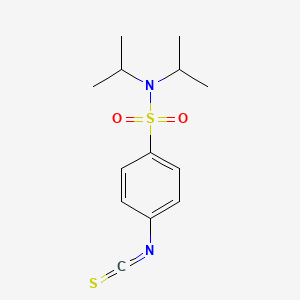

N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-N,N-di(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-10(2)15(11(3)4)19(16,17)13-7-5-12(6-8-13)14-9-18/h5-8,10-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLUOWYTEDQOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196635 | |

| Record name | 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-76-4 | |

| Record name | 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Sulfonamide Moiety:

Varying N-Substituents: The diisopropyl groups on the sulfonamide nitrogen are a key feature. Analogues could be synthesized by replacing these with other alkyl or cyclic amine groups (e.g., piperazine, piperidine). Such modifications can significantly alter the compound's steric and electronic properties, potentially influencing its interaction with biological targets. Research on other N,N'-diarylsulfonamides has shown that the nature of the diamine core is critical for activity, with piperazine and diazepine rings showing advantages over linear or other cyclic diamines in certain enzyme activation assays. nih.gov

Exploring Bioisosteres: The sulfonamide group itself could be replaced with other functionalities that mimic its properties, such as a sulfone. This approach has been used to explore the structure-activity relationships of related compounds. nih.gov

Modification of the Aromatic Ring:

Substitution Patterns: Introducing additional substituents (e.g., fluorine, methoxy groups) onto the benzene (B151609) ring could modulate the compound's activity. Symmetric analogues, where both sides of a central core are identical, have been explored in other sulfonamide series to understand structure-activity relationships. nih.gov

Leveraging Isothiocyanate Reactivity:

Synthesis of Key Precursors

The efficient synthesis of the target molecule relies on the successful preparation of two key structural components: the 4-isothiocyanatobenzenesulfonamide (B1195122) core and the introduction of the N,N-diisopropyl moiety.

Synthesis of 4-Isothiocyanatobenzenesulfonamide

The primary route to 4-isothiocyanatobenzenesulfonamide begins with the readily available compound 4-aminobenzenesulfonamide, also known as sulfanilamide. The synthesis of sulfanilamide itself can be achieved through various methods, a common one starting from acetanilide. Acetanilide is chlorosulfonated, followed by amination and subsequent hydrolysis of the acetyl group to yield 4-aminobenzenesulfonamide.

The crucial transformation of the 4-amino group into an isothiocyanate is most classically achieved using thiophosgene (CSCl₂). nih.govnih.gov This reaction involves the attack of the primary amine onto the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride, typically in the presence of a base to neutralize the acid produced. nih.gov

Reaction Scheme for 4-Isothiocyanatobenzenesulfonamide Synthesis:

Step 1: Diazotization of 4-aminobenzenesulfonamide (Alternative to direct thiophosgenation)

Step 2: Reaction with a thiocyanate salt

A prominent method for the synthesis of isothiocyanates involves the decomposition of dithiocarbamate salts, which can be formed from a primary amine. nih.gov

Methods for N,N-Diisopropyl Moiety Introduction into Sulfonamide Scaffolds

The introduction of the sterically bulky N,N-diisopropyl group onto the sulfonamide nitrogen is a key step in forming the target compound. The most direct and widely used method is the reaction of a substituted benzenesulfonyl chloride with diisopropylamine.

This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine, to scavenge the hydrochloric acid byproduct. The reaction solvent is often an inert organic solvent like dichloromethane. This method is demonstrated in the synthesis of the related compound, N,N-diisopropyl-4-methylbenzenesulfonamide, where p-toluenesulfonyl chloride is treated with diisopropylamine.

Targeted Synthesis Approaches for this compound

The targeted synthesis of this compound can be approached via two primary retrosynthetic pathways, which involve assembling the key precursors in a different order.

Route A: N,N-diisopropylation of a pre-formed 4-aminobenzenesulfonamide, followed by conversion of the amino group to the isothiocyanate.

Route B: Reaction of a 4-isothiocyanatobenzenesulfonyl chloride with diisopropylamine.

Route A presents the challenge of potential side reactions during the diisopropylation step, as the aromatic amino group could also react. Therefore, protection of the amino group may be necessary. Route B is more direct, provided the 4-isothiocyanatobenzenesulfonyl chloride precursor is accessible.

Optimization of Reaction Conditions and Yield

For the formation of the isothiocyanate group from a primary amine using reagents like phenyl chlorothionoformate, optimization studies have identified solid sodium hydroxide as an effective base and dichloromethane as a suitable solvent. organic-chemistry.org A two-step process, involving the formation and subsequent decomposition of an intermediate thiocarbamate, has been shown to be versatile, especially for amines with electron-deficient properties. organic-chemistry.org

Below is a table summarizing optimized conditions for the synthesis of isothiocyanates from primary amines.

| Reagent/Condition | Optimized Choice | Rationale |

| Thiocarbonyl Source | Phenyl Chlorothionoformate | Less toxic alternative to thiophosgene |

| Base | Solid Sodium Hydroxide | Effective and easy to handle |

| Solvent | Dichloromethane | Good solubility for reactants |

| Approach | Two-step (for deficient amines) | Overcomes limitations of one-pot methods |

Novel Methodologies for Enhanced Efficiency

Concerns over the high toxicity of thiophosgene have driven the development of more sustainable and efficient methods for isothiocyanate synthesis. rsc.org One such novel approach involves the amine-catalyzed sulfurization of isocyanides using elemental sulfur. rsc.org This method avoids highly toxic reagents and can be performed in more benign solvents.

Another innovative method utilizes DMT/NMM/TsO⁻ as a desulfurization reagent for the conversion of dithiocarbamates, formed in situ from primary amines and carbon disulfide, into isothiocyanates. nih.gov This reaction can be efficiently carried out under microwave irradiation, significantly reducing reaction times. nih.gov

Design and Synthesis of Novel Derivatives and Analogues

The this compound scaffold can be modified to generate a library of novel derivatives and analogues for various applications. The isothiocyanate group is a versatile functional handle for a range of chemical transformations. For instance, it can react with amines to form thioureas, with alcohols to form thiocarbamates, and with various nucleophiles in cyclization reactions to generate heterocyclic systems.

Furthermore, modifications can be made to the benzenesulfonamide (B165840) core. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce diverse substituents onto the aromatic ring, provided a suitable halo-substituted precursor is used. researchgate.net The synthesis of various N-substituted sulfonamide derivatives has been explored, indicating the feasibility of creating a wide array of structurally related compounds. tandfonline.com

Functionalization at the Isothiocyanate Group to Yield Thioureas and Other Heterocycles

The isothiocyanate group (–N=C=S) is a heterocumulene characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is the foundation for its conversion into a wide array of derivatives, most notably thioureas and various N,S-containing heterocycles.

Thiourea (B124793) Formation

The most common reaction of isothiocyanates is their condensation with primary and secondary amines to form N,N'-substituted thiourea derivatives. researchgate.netorganic-chemistry.org The reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate. This transformation is typically efficient and proceeds under mild conditions. For this compound, this reaction provides a straightforward method to couple the benzenesulfonamide scaffold to various amine-containing molecules.

Heterocycle Synthesis

The versatile reactivity of the isothiocyanate group also enables its use in the synthesis of diverse heterocyclic systems. rsc.orgresearchgate.net These reactions often involve intramolecular or intermolecular cyclization pathways following an initial nucleophilic attack on the isothiocyanate carbon.

Thiazolidinones and Thiazolines: Isothiocyanates can react with compounds containing both a nucleophile and a leaving group, such as α-halo ketones or esters, to form five-membered rings. For instance, reaction with ethyl bromoacetate can lead to the formation of thiazolidinone derivatives. researchgate.net Similarly, [3+2] cycloaddition reactions between aryl isothiocyanates and azomethine ylids (generated from the thermal cleavage of aroylaziridines) provide a direct route to 4-aroyl-4-thiazolines. cdnsciencepub.com

1,2,4-Thiadiazoles: These heterocycles can be constructed from isothiocyanate intermediates. One approach involves the reaction of an isothiocyanate with an amidine, where the subsequent cyclization and elimination of a small molecule yields the thiadiazole ring. rsc.org

2-Thioxo-quinazolinones: Isothiocyanates can be used to synthesize more complex fused heterocycles. For example, DNA-conjugated isothiocyanates have been shown to react with suitable precursors to construct 2-thioxo-quinazolinones in a manner suitable for DNA-encoded libraries, highlighting the group's robust reactivity. rsc.org

1,3,5-Triazinane-2-thiones: Three-component condensation reactions involving an amine, formaldehyde, and thiourea (which can be derived from an isothiocyanate) can lead to the formation of 1,3,5-triazinane-2-thiones. researchgate.net

Table 1: Functionalization Reactions at the Isothiocyanate Group This table is interactive. You can sort and filter the data.

| Reactant | Product Class | Reaction Type | Resulting Moiety |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Thiourea | Nucleophilic Addition | -NH-C(=S)-NH-R |

| Ethyl Bromoacetate | Thiazolidinone | Cyclocondensation | 5-membered thiazolidinone ring |

| Aroylaziridine | 4-Thiazoline | [3+2] Cycloaddition | 5-membered 4-thiazoline ring |

| Amidine derivative | 1,2,4-Thiadiazole | Cyclization | 5-membered 1,2,4-thiadiazole ring |

| Anthranilic acid derivative | 2-Thioxo-quinazolinone | Cyclization | Fused quinazolinone ring system |

Modifications of the Benzenesulfonamide Moiety

Modifications to the benzenesulfonamide portion of the molecule can be used to fine-tune steric and electronic properties. These changes can be made either to the N,N-diisopropyl group or to the aromatic ring. Such modifications are often best performed on a precursor molecule, such as 4-amino-N,N-diisopropylbenzenesulfonamide, before the conversion of the amino group to the isothiocyanate.

The synthesis of the parent scaffold typically starts with the reaction of a sulfonyl chloride, such as p-toluenesulfonyl chloride, with diisopropylamine. nsf.gov To introduce the isothiocyanate functionality, a common route involves starting with 4-aminobenzenesulfonamide, N-alkylation with isopropyl groups, and subsequent conversion of the 4-amino group.

Modifications on the Aromatic Ring

The benzene (B151609) ring can be functionalized through electrophilic aromatic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation could be performed on a suitably protected precursor. For example, introducing electron-withdrawing or -donating groups onto the ring can alter the electronic properties of the entire molecule.

Modifications at the Sulfonamide Nitrogen

Table 2: Potential Modifications of the Benzenesulfonamide Moiety This table is interactive. You can sort and filter the data.

| Modification Site | Type of Modification | Example Precursor | Potential Reagents | Resulting Change |

|---|---|---|---|---|

| Aromatic Ring | Halogenation | N,N-diisopropyl-4-aminobenzenesulfonamide | Br₂, FeBr₃ | Introduction of bromo substituent |

| Aromatic Ring | Nitration | N,N-diisopropylbenzenesulfonamide | HNO₃, H₂SO₄ | Introduction of nitro group |

| Sulfonamide Nitrogen | N-Alkyl Group Variation | 4-Aminobenzenesulfonyl chloride | Piperidine, Pyrrolidine | Replacement of diisopropyl with cyclic amines |

| Sulfonamide Nitrogen | N-Alkyl Group Variation | 4-Aminobenzenesulfonyl chloride | Diethylamine, Dibutylamine | Variation in alkyl chain length |

Exploration of Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties by substituting one functional group with another that has similar physical or chemical characteristics. nih.govdrughunter.com This approach can be used to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. tandfonline.comresearchgate.net The this compound scaffold contains several functional groups amenable to bioisosteric replacement.

Sulfonamide Group: The sulfonamide moiety is a common feature in many bioactive molecules. Known non-classical bioisosteres for the sulfonamide group include N-acylsulfonamides and sulfonimidamides. nih.gov In some contexts, a carboxylic acid or tetrazole can also serve as a bioisostere, particularly when the acidic proton of the sulfonamide is important for biological activity. tandfonline.comsemanticscholar.org

Isothiocyanate Group: As an electrophilic group, the isothiocyanate can be replaced by other reactive moieties that can form covalent or strong non-covalent interactions. A thiourea group could be replaced by a cyanoguanidine group, as famously demonstrated in the development of cimetidine from metiamide. researchgate.netscispace.com Other potential replacements could include α,β-unsaturated carbonyls (Michael acceptors) or other electrophilic heterocycles.

Diisopropylamino Group: This bulky, lipophilic group can be replaced by a variety of other groups to modulate lipophilicity, shape, and metabolic stability. cambridgemedchemconsulting.com Classical replacements include other branched alkyl groups (e.g., di-sec-butyl) or cyclic amines (e.g., piperidinyl, pyrrolidinyl). Non-classical bioisosteres like oxetanes can be used to reduce lipophilicity and improve aqueous solubility while maintaining steric bulk. drughunter.comu-tokyo.ac.jp A tert-butyl group is another common replacement for an isopropyl group. cambridgemedchemconsulting.com

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold This table is interactive. You can sort and filter the data.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Sulfonamide (-SO₂NR₂) | N-Acylsulfonamide (-SO₂NHCOR), Sulfonimidamide (-S(O)(NH)NR₂) | Modulate acidity (pKa) and hydrogen bonding patterns. nih.gov |

| Sulfonamide (-SO₂NR₂) | Carboxylic Acid (-COOH), Tetrazole | Mimic acidic properties and serve as a hydrogen bond acceptor/donor. tandfonline.comsemanticscholar.org |

| Isothiocyanate (-NCS) | Thiourea (-NHCSNH₂), Cyanoguanidine (-NHC(NCN)NH₂) | Alter reactivity and toxicity profile while maintaining hydrogen bonding capacity. researchgate.net |

| Isothiocyanate (-NCS) | Acrylamide, Vinyl Sulfone | Replace with a different class of covalent warhead (Michael acceptor). |

| Diisopropylamino (-N(iPr)₂) | Piperidinyl, Pyrrolidinyl, Morpholinyl | Introduce cyclic constraints, alter lipophilicity and solubility. |

| Diisopropylamino (-N(iPr)₂) | Oxetane-substituted amine | Reduce lipophilicity, improve metabolic stability and solubility. drughunter.comu-tokyo.ac.jp |

| Isopropyl (-CH(CH₃)₂) | tert-Butyl (-C(CH₃)₃), Cyclopropyl | Modify steric bulk and metabolic profile. cambridgemedchemconsulting.com |

Spectroscopic Analysis for Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The aromatic protons on the para-substituted benzene ring would appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The two isopropyl groups, being chemically equivalent, would produce a septet for the two methine (CH) protons and a doublet for the twelve methyl (CH₃) protons, both in the upfield aliphatic region.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule. This would include four signals for the aromatic carbons (two protonated, two quaternary), one signal for the isothiocyanate carbon (N=C=S), and two signals for the isopropyl groups (one for the methine carbons and one for the methyl carbons).

2D-NMR: To confirm the assignments from 1D spectra, various 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy) would show correlations between the coupled protons, for instance, between the methine septet and the methyl doublet of the isopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations, which helps to piece together the entire molecular structure, for example, by showing correlations from the isopropyl methine protons to the sulfonamide-bearing aromatic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Isopropyl CH₃ | ¹H | ~1.2 - 1.4 | Doublet (d) |

| Isopropyl CH | ¹H | ~3.8 - 4.0 | Septet (sept) |

| Aromatic CH | ¹H | ~7.4 - 7.9 | Doublet (d) |

| Aromatic CH | ¹H | ~7.9 - 8.1 | Doublet (d) |

| Isopropyl CH₃ | ¹³C | ~20 - 25 | - |

| Isopropyl CH | ¹³C | ~45 - 50 | - |

| Aromatic CH | ¹³C | ~125 - 130 | - |

| Aromatic C-S | ¹³C | ~135 - 140 | - |

| Aromatic C-N | ¹³C | ~140 - 145 | - |

| Isothiocyanate (N=C=S) | ¹³C | ~130 - 140 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present. For this compound, these techniques would confirm the presence of its key structural motifs.

Sulfonamide Group: This group gives rise to strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Isothiocyanate Group: The N=C=S group is characterized by a very strong and sharp absorption band due to its asymmetric stretching vibration, typically appearing in the 2000-2150 cm⁻¹ region.

Aromatic Ring: The C=C stretching vibrations within the benzene ring would produce bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

Aliphatic Groups: The C-H stretching and bending vibrations of the isopropyl groups would be observed in the 2850-2970 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, such as the symmetric vibrations of the S=O and N=C=S groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Isothiocyanate (N=C=S) | Asymmetric Stretch | IR | 2000 - 2150 (Strong, Sharp) |

| Sulfonyl (S=O) | Asymmetric Stretch | IR | 1330 - 1370 (Strong) |

| Sulfonyl (S=O) | Symmetric Stretch | IR | 1140 - 1180 (Strong) |

| Aromatic C-H | Stretch | IR | > 3000 |

| Aliphatic C-H | Stretch | IR | 2850 - 2970 |

| Aromatic C=C | Stretch | IR/Raman | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₈N₂O₂S₂), high-resolution mass spectrometry would confirm its exact mass of 298.0810 g/mol .

Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve collision-induced dissociation, reveal characteristic fragmentation patterns that help to confirm the structure. For aromatic sulfonamides, a common fragmentation pathway involves the elimination of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. Other expected fragmentation patterns for this molecule would include the cleavage of the S-N bond and the loss of one or both isopropyl groups.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | m/z (approx.) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₉N₂O₂S₂⁺ | 299 | Protonated Molecular Ion |

| [M-SO₂]⁺ | C₁₃H₁₈N₂S⁺ | 234 | Loss of SO₂ from molecular ion |

| [M-C₃H₇]⁺ | C₁₀H₁₁N₂O₂S₂⁺ | 255 | Loss of an isopropyl group |

| [C₇H₄NSO₂]⁺ | C₇H₄NSO₂⁺ | 182 | Cleavage of S-N bond |

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods define molecular connectivity, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crystal Growth and Quality Assessment for this compound

The initial and most critical step for X-ray diffraction analysis is the growth of high-quality single crystals. This is typically achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and is often determined empirically.

Once crystals are obtained, their quality is assessed. A good quality crystal for diffraction should be of sufficient size, have well-defined faces, and be free of cracks or defects. The quality is ultimately confirmed by the diffraction pattern it produces, where sharp, well-resolved diffraction spots are indicative of a well-ordered crystal lattice. For the closely related analogue, N,N-diisopropyl-4-methylbenzenesulfonamide, crystals suitable for analysis have been successfully grown and characterized.

Detailed Analysis of Molecular Conformation and Stereochemistry

Detailed structural analysis is performed using data from a successfully solved crystal structure. While specific data for this compound is not publicly available, extensive analysis of its analogue, N,N-diisopropyl-4-methylbenzenesulfonamide, provides significant insight into the expected conformation.

In this analogue, the sulfur atom adopts a distorted tetrahedral geometry. The S=O bond lengths are typically around 1.43 Å, the S-N bond is approximately 1.62 Å, and the S-C(aromatic) bond is about 1.77 Å. A key conformational feature is the orientation of the two isopropyl groups relative to the aromatic ring. When viewed down the S-N bond, the isopropyl groups are found to be in a gauche conformation with respect to the aromatic ring. This arrangement is likely influenced by steric hindrance and potential intramolecular interactions, such as C-H···O hydrogen bonds between the isopropyl methyl groups and a sulfonamide oxygen atom. The O-S-O bond angle is typically found to be around 119°. These geometric parameters define the precise stereochemistry and preferred solid-state conformation of the N,N-diisopropylbenzenesulfonamide core structure.

Table 4: Key Geometric Parameters from the Crystal Structure of the Analogue, N,N-diisopropyl-4-methylbenzenesulfonamide

| Parameter | Atom(s) Involved | Typical Value | Reference |

|---|---|---|---|

| Bond Length | S=O | 1.433 - 1.439 Å | |

| Bond Length | S-N | 1.622 - 1.624 Å | |

| Bond Length | S-C (aromatic) | 1.773 - 1.777 Å | |

| Bond Angle | O-S-O | 119.35 - 119.54 ° | |

| Conformation | Isopropyl groups vs. Aromatic ring | Gauche |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. While single-crystal X-ray diffraction data for this compound is not publicly available, detailed structural analysis of its close analogue, N,N-diisopropyl-4-methylbenzenesulfonamide, provides significant insight into the likely intermolecular interactions and crystal packing motifs. nih.govnih.gov The substitution of a methyl group for an isothiocyanate group is not expected to fundamentally alter the primary non-covalent interactions involving the sulfonamide and diisopropyl moieties.

The crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide reveals a solid-state architecture stabilized by a combination of intermolecular C–H⋯O hydrogen bonds and C–H⋯π interactions. nih.goviucr.org These interactions link adjacent molecules to form cohesive, extended structures. nih.gov

Intermolecular Hydrogen Bonds and C–H⋯π Interactions:

| Interaction Type (D–H⋯A) | D⋯A Distance (Å) | D–H⋯A Angle (°) |

|---|---|---|

| C–H⋯O | 3.465 (4) | 150.8 |

| C–H⋯π (centroid) | 3.515 (4) | 120 |

| C–H⋯π (centroid) | 3.548 (4) | 121 |

Data sourced from the crystallographic study of N,N-diisopropyl-4-methylbenzenesulfonamide. nih.gov

Intramolecular C–H⋯O Hydrogen Bonds:

In addition to the intermolecular forces, the conformation of the molecule is influenced by intramolecular C–H⋯O hydrogen bonds. nih.goviucr.org These interactions occur between the methyl hydrogen atoms of one of the isopropyl groups and a nearby sulfonamide oxygen atom. nih.gov This helps to stabilize the orientation of the bulky diisopropylamino group relative to the sulfonyl group. nih.goviucr.org

| Interaction Type (D–H⋯A) | D⋯A Distance (Å) | D–H⋯A Angle (°) |

|---|---|---|

| C–H⋯O | 3.039 (5) – 3.157 (5) | 117 – 121 |

Data sourced from the crystallographic study of N,N-diisopropyl-4-methylbenzenesulfonamide. nih.goviucr.org

Crystal Packing Motif:

The collective effect of these intra- and intermolecular interactions results in a well-defined crystal packing motif. The combination of the C–H⋯O hydrogen bonds and C–H⋯π interactions leads to the formation of supramolecular ribbons that propagate parallel to the b-axis of the unit cell. nih.gov This ribbon-like assembly is a characteristic feature of the crystal packing for this structural analogue and suggests a likely packing strategy for this compound itself. nih.goviucr.org The steric bulk and conformational flexibility of the N,N-diisopropyl groups, which are oriented gauche to the aromatic ring, play a crucial role in directing this supramolecular assembly. nih.govnih.goviucr.org

Computational Chemistry and in Silico Modeling for N,n Diisopropyl 4 Isothiocyanatobenzenesulfonamide Research

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. For N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide, QM methods like Density Functional Theory (DFT) can be employed to determine the distribution of electrons, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. These calculations help in predicting the most likely sites for nucleophilic and electrophilic attack, which is crucial for understanding its reactivity, particularly of the highly reactive isothiocyanate (-N=C=S) group.

The isothiocyanate moiety is an electrophilic group, susceptible to attack by nucleophiles, a key feature in its potential mechanism of action for forming covalent bonds with biological targets. QM studies can quantify the electrophilicity of the central carbon atom of this group. Furthermore, these studies can provide insights into the geometry and conformational preferences of the molecule, which are governed by the electronic interactions between the diisopropylsulfonamide and the isothiocyanatophenyl moieties. Such theoretical calculations are essential for interpreting experimental data and for building accurate parameters for more complex simulations like molecular dynamics.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to screen for potential protein targets and to hypothesize its binding mode within a known target's active site.

Given that the sulfonamide scaffold is present in a wide range of clinically used drugs, potential targets for this compound could include enzymes like carbonic anhydrases or various kinases. Docking studies would involve placing the 3D structure of the compound into the binding pocket of a target protein and scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. For instance, studies on other sulfonamide derivatives have successfully used molecular docking to elucidate binding modes with targets like acetylcholinesterase and carbonic anhydrase IX. tandfonline.comrsc.org These simulations can reveal key interactions, such as the sulfonamide group coordinating with a zinc ion in the active site of carbonic anhydrase, and can guide the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity Prediction

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of the molecule and its complex with a target protein over time. MD simulations can be used to study the flexibility of the diisopropyl groups and the rotation around the sulfonamide bond, providing a detailed conformational landscape of this compound.

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose and refine the binding mode. researchgate.net By simulating the movements of atoms over a period of time, researchers can observe how the ligand and protein adapt to each other. Furthermore, advanced techniques based on MD simulations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone. These simulations are computationally intensive but provide invaluable information on the dynamic nature of molecular recognition.

Prediction of Theoretical Molecular Descriptors Relevant to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies rely on theoretical molecular descriptors to build mathematical models that correlate the chemical structure of a compound with its biological activity. For this compound, a variety of descriptors can be calculated to predict its physicochemical properties and potential biological effects.

These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). The PubChem database provides several computed properties for this molecule. nih.gov QSAR models built on series of related sulfonamides have been used to predict properties like antioxidant activity and anticancer effects. ekb.egnih.gov By calculating these descriptors for this compound, it is possible to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for the development of new therapeutic agents.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 298.4 g/mol | PubChem nih.gov |

| XLogP3 | 4.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 298.08097017 | PubChem nih.gov |

| Topological Polar Surface Area | 65.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 19 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 418 | PubChem nih.gov |

Structure-Based Design of Novel this compound Analogues

Structure-based drug design utilizes the three-dimensional structural information of the target protein to guide the design of new inhibitors. If a putative target for this compound is identified and its structure, either from X-ray crystallography or homology modeling, is available, this information can be leveraged to design novel analogues with improved properties.

For example, if molecular docking and MD simulations reveal that the diisopropyl groups are not optimal for fitting into a specific hydrophobic pocket of the target, they could be replaced with other alkyl or cyclic groups. nih.gov Similarly, the substitution pattern on the benzene (B151609) ring could be modified to introduce additional interactions with the protein, such as hydrogen bonds or halogen bonds, to enhance binding affinity and selectivity. nih.gov The isothiocyanate group could also be replaced with other reactive groups to modulate the covalent binding potential. This iterative process of computational design, followed by synthesis and experimental testing, is a powerful strategy for optimizing lead compounds in drug discovery.

Investigation of Biological Activities and Structure Activity Relationships

Evaluation of Enzyme Inhibition Profiles

A thorough search of scientific databases yielded no specific studies on the enzyme inhibition profile of N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide.

There are no available scientific records detailing the investigation of this compound as an inhibitor of any carbonic anhydrase (CA) isozymes. While the sulfonamide moiety is a well-established pharmacophore for CA inhibitors, specific inhibition data, including inhibition constants (Kᵢ) or IC₅₀ values for this compound against various CA isozymes (e.g., hCA I, II, VII, XIII), has not been reported.

No published research was found that evaluates the inhibitory activity of this compound against other significant enzyme targets such as Epidermal Growth Factor Receptor (EGFR), tyrosinase, or cyclooxygenase-2 (COX-2). Consequently, there is no data on its potential as a kinase inhibitor, a modulator of pigmentation, or an anti-inflammatory agent through these enzymatic pathways.

Antimicrobial Activity Investigations

Specific studies assessing the antimicrobial properties of this compound are absent from the current scientific literature.

There is no available data from antibacterial assays for this compound. Reports on its efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against any Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) or Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains, have not been published.

No studies have been published regarding the antifungal activity of this compound. There is no information on its effectiveness against any fungal species (e.g., Aspergillus niger, Candida albicans), and therefore, no data tables of inhibition zones or MIC values can be provided.

Other Biologically Relevant Modulations (e.g., Anti-inflammatory, Antioxidant, Antiviral)

Investigations into the anti-inflammatory, antioxidant, and antiviral properties of this compound are also not specifically documented. Generally, isothiocyanates are known to possess antioxidant and anti-inflammatory activities, often mediated through the activation of the Nrf2 signaling pathway. nih.govfrontiersin.org The isothiocyanate moiety is a key pharmacophore responsible for these effects. On the other hand, the sulfonamide scaffold is a well-established feature in a variety of drugs with diverse biological activities, including anti-inflammatory and antiviral agents. nih.govmdpi.com For example, certain herbal extracts containing phenolic compounds have demonstrated antioxidant, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net Without dedicated studies, it is not possible to ascertain whether this compound exhibits similar activities or to what extent.

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive structure-activity relationship (SAR) analysis specifically for this compound and its close analogs is not available in the current body of literature.

Correlation of Structural Modifications with Biological Potency

SAR studies on broader classes of isothiocyanates and sulfonamides have been conducted. For isothiocyanates, the nature of the substituent attached to the -N=C=S group significantly influences anticancer activity. nih.govnih.gov For sulfonamides, modifications on the aniline (B41778) and sulfonyl groups have been shown to modulate their biological effects. nih.gov However, a systematic analysis correlating structural modifications of the this compound scaffold with biological potency has not been published.

Identification of Pharmacophoric Features

The key pharmacophoric features of this compound for any specific biological activity have not been defined. Generally, for anticancer isothiocyanates, the electrophilic isothiocyanate group is a critical pharmacophore. For sulfonamides, the benzenesulfonamide (B165840) moiety often acts as a zinc-binding group in metalloenzymes, which can be a key feature for their inhibitory activity. The combination of these two pharmacophores in one molecule is of interest, but its specific contribution to a pharmacophore model for anticancer activity has not been elucidated for this compound.

Advanced Analytical Method Development and Validation in Chemical Research

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity and determining the concentration of N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide. High-Performance Liquid Chromatography (HPLC) is the primary method for direct analysis, while Gas Chromatography (GC) can be employed for the analysis of its volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Optimization

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation, peak shape, and sensitivity. drawellanalytical.comamazonaws.com A reversed-phase approach is typically suitable for a molecule with its polarity and structural characteristics.

The optimization process involves a systematic evaluation of the stationary phase, mobile phase composition, and detector settings. sigmaaldrich.comresearchgate.net A C18 column is a common starting point for the stationary phase due to its hydrophobicity, which provides good retention for the analyte. amazonaws.com Mobile phase optimization is critical and often involves a gradient elution to ensure efficient separation from potential impurities within a reasonable analysis time. drawellanalytical.com A typical mobile phase system consists of an aqueous component (often with a pH-modifying additive like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

The detector choice is guided by the compound's chemical nature. sigmaaldrich.com Given the presence of an aromatic ring and an isothiocyanate group, which act as chromophores, a UV detector is highly effective for this compound. researchgate.net The optimization of the detection wavelength is performed by analyzing the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity.

Table 1: Optimized HPLC Parameters for this compound Analysis

| Parameter | Optimized Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Method Development for Volatile Derivatives

Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. Therefore, a method involving chemical derivatization to produce a more volatile and thermally stable analogue is necessary. nih.gov A common strategy for compounds containing reactive groups like isothiocyanates is to convert them into less polar, more volatile derivatives.

One potential derivatization approach involves the reaction of the isothiocyanate group with a suitable agent, for instance, an alcohol under specific conditions to form a thiocarbamate derivative, which is more amenable to GC analysis. researchgate.net The development of such a method focuses on optimizing the derivatization reaction conditions (reagent, catalyst, temperature, and time) to ensure a complete and reproducible conversion. Following derivatization, the GC parameters, including the column type (e.g., a mid-polarity column like a DB-1701), temperature program, and detector, are optimized. nih.gov A Flame Ionization Detector (FID) or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be used for detection and quantification.

Table 2: Proposed GC Method Parameters for a Volatile Derivative

| Parameter | Proposed Condition |

|---|---|

| Derivatization Agent | Trifluoroethanol |

| Reaction Conditions | 60°C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-500 m/z |

Validation Parameters for Research-Grade Analytical Procedures

Validation is essential to ensure that an analytical method is suitable for its intended purpose. For research-grade procedures, key validation parameters include linearity, range, selectivity, and specificity.

Establishment of Linearity and Range for Quantitative Assays

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. lupinepublishers.com The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable precision and accuracy. nih.gov

To establish linearity for the HPLC method, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then generated by plotting the peak area against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, with a value greater than 0.999 being desirable.

Table 4: Linearity and Range Data from HPLC Validation

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 1.0 | 55,210 |

| 5.0 | 276,050 |

| 10.0 | 551,980 |

| 25.0 | 1,380,100 |

| 50.0 | 2,759,500 |

| 100.0 | 5,520,300 |

| Linear Range | 1.0 - 100.0 µg/mL |

| Regression Equation | y = 55180x + 350 |

| Correlation Coefficient (r²) | 0.9998 |

Assessment of Selectivity and Specificity for Complex Matrices

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. nih.gov Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.

In the context of the HPLC method, selectivity is assessed by analyzing blank matrix samples (e.g., reaction mixtures without the analyte) to ensure that no endogenous components co-elute with or interfere with the peak of this compound. Specificity can be further confirmed using a photodiode array (PDA) detector to compare the peak purity and UV spectrum of the analyte in a standard solution versus a spiked matrix sample. A high degree of similarity in the spectra confirms that the peak corresponds solely to the target compound.

For complex matrices, a recovery study is often performed to assess the method's accuracy. This involves spiking a blank matrix with a known amount of the analyte at different concentration levels. The samples are then analyzed, and the percentage of the analyte recovered is calculated. High recovery rates (typically 98-102%) indicate that the method is not significantly affected by the matrix. nih.gov

Precision and Accuracy Determinations in Research Contexts

The validation of an analytical method is crucial to ensure that the data generated is reliable and reproducible for its intended purpose. ich.org For the compound this compound, a critical component of advanced analytical method development involves the rigorous determination of precision and accuracy. These parameters demonstrate that the method consistently and correctly quantifies the analyte. The principles for such validations are broadly outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for these assessments. amsbiopharma.comeuropa.eu

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biopharminternational.com It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision)

Repeatability evaluates the precision of the method over a short interval of time under the same operating conditions. biopharminternational.com This involves analyzing multiple replicates of a sample by the same analyst, on the same instrument, and on the same day. For this compound, this could be demonstrated by preparing a standard solution at a known concentration and analyzing it multiple times. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Illustrative Repeatability Data for this compound Analysis This data is for illustrative purposes only and does not represent actual experimental results.

| Replicate | Measured Concentration (µg/mL) |

|---|---|

| 1 | 100.2 |

| 2 | 99.8 |

| 3 | 100.5 |

| 4 | 99.5 |

| 5 | 100.1 |

| 6 | 100.3 |

Mean: 100.07 µg/mL

|

Intermediate Precision

Intermediate precision assesses the variability of the method within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. biopharminternational.com This provides an indication of the method's robustness under typical laboratory variations. A hypothetical intermediate precision study for this compound is shown in Table 2, comparing the results of two different analysts on two different days.

Table 2: Illustrative Intermediate Precision Data for this compound Analysis This data is for illustrative purposes only and does not represent actual experimental results.

Accuracy, on the other hand, is the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiked sample), and the method's ability to measure the added analyte is assessed. The accuracy is then expressed as the percentage of the analyte recovered.

For this compound, accuracy could be evaluated by spiking a blank matrix with known concentrations of the compound. The analysis of these spiked samples would then be performed, and the percentage recovery would be calculated. Table 3 provides an illustrative example of a recovery study for this compound at three different concentration levels. In studies involving sulfonamides, recovery percentages are a key indicator of method accuracy. nih.govresearchgate.net

Table 3: Illustrative Accuracy (Recovery) Data for this compound This data is for illustrative purposes only and does not represent actual experimental results.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 80.0 | 79.2 | 99.0 |

| 80.0 | 80.4 | 100.5 |

| 80.0 | 79.8 | 99.8 |

| Mean Recovery at 80 µg/mL | 99.77% | |

| 100.0 | 101.2 | 101.2 |

| 100.0 | 99.5 | 99.5 |

| 100.0 | 100.8 | 100.8 |

| Mean Recovery at 100 µg/mL | 100.50% | |

| 120.0 | 118.9 | 99.1 |

| 120.0 | 121.1 | 100.9 |

| 120.0 | 120.5 | 100.4 |

| Mean Recovery at 120 µg/mL | 100.13% |

The successful determination of precision and accuracy, as illustrated hypothetically above, provides strong evidence that the analytical method for this compound is suitable for its intended research applications, ensuring that the quantitative data generated is both consistent and true.

Q & A

Q. What are the standard synthetic routes for N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution, where phenyl isothiocyanate reacts with secondary amines (e.g., diisopropylamine) under inert conditions (e.g., nitrogen atmosphere) in solvents like dimethylbenzene. Yield optimization requires precise control of temperature (typically 50–80°C) and stoichiometric ratios . Alternative approaches include refluxing sulfonamide derivatives with isothiocyanate precursors in acetone with potassium carbonate as a base, achieving yields >70% after 24 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR : Identifies proton environments, e.g., diisopropyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.3–8.1 ppm).

- ¹³C NMR : Confirms sulfonamide and isothiocyanate carbons (δ 120–140 ppm for C=S/N=C=S) . High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical 298.42 g/mol) with <2 ppm error .

Q. How can researchers validate the purity of this compound for proteomics applications?

Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Contaminants like unreacted amines or thiourea byproducts can be detected via LC-MS. X-ray crystallography (for crystalline derivatives) provides definitive structural validation, as demonstrated for analogous sulfonamides .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isothiocyanate group in crosslinking or conjugation studies?

The isothiocyanate (-N=C=S) group reacts selectively with primary amines (e.g., lysine residues in proteins) via nucleophilic addition, forming stable thiourea bonds. Reaction kinetics depend on pH (optimal at 8–9) and steric hindrance from the diisopropyl groups. Computational modeling (DFT) can predict electrophilicity at the isothiocyanate carbon .

Q. How should researchers address contradictions in spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from rotational isomers of the sulfonamide group. Variable-temperature NMR (VT-NMR) can resolve this by observing coalescence at elevated temperatures. Conflicting HRMS signals may indicate isotopic variants (e.g., sulfur-34) or adducts (e.g., sodium/potassium), requiring high-resolution filtering .

Q. What strategies optimize solvent selection for reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but risk side reactions with the isothiocyanate group. Non-polar solvents (toluene, xylene) minimize hydrolysis but require higher temperatures. Solvent-free mechanochemical synthesis is an emerging alternative, reducing waste and improving atom economy .

Q. How can computational methods predict the biological interactions of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to target proteins (e.g., proteases). Key parameters include ligand flexibility and solvation energy. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Batch-to-batch variability arises from inconsistent amine precursor purity or incomplete nitrogen purging. Implement inline FTIR monitoring to track isothiocyanate consumption. Use flow chemistry for precise control of residence time and temperature, improving scalability .

Application-Oriented Questions

Q. How is this compound utilized in designing biochemical probes for proteomics?

The isothiocyanate group enables covalent labeling of proteins for pull-down assays or fluorescence tagging. For example, conjugation with Cy5 dye creates a thiol-reactive probe for tracking protein localization. Validate specificity using knockout cell lines or competitive inhibitors .

Q. What role does this compound play in synthesizing sulfonylthiourea derivatives?

Reacting with ethyl/phenyl isothiocyanates under basic conditions yields sulfonylthioureas, which exhibit anticancer activity. Optimize substituents (e.g., cyclohexyl vs. aryl) to modulate cytotoxicity and selectivity in MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.